molecular formula C21H16N4O3 B1223947 N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine

N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine

Cat. No. B1223947
M. Wt: 372.4 g/mol
InChI Key: XWHWBTQJSCDVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Quinazolinamine Derivatives

    These compounds have been synthesized for potential medicinal applications. For instance, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine, a related compound, was optimized for potential biological activities in medicine (Ouyang et al., 2016).

  • Analgesic and Anti-inflammatory Properties

    Compounds with the quinazolin-4-one structure, similar to N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine, have been reported to exhibit significant analgesic and anti-inflammatory activities. This suggests their potential in developing new pain and inflammation management drugs (Alagarsamy & Murugesan, 2007; Alagarsamy et al., 2011).

Antihypertensive and Diuretic Effects

  • Potential as Antihypertensive Agents: Some quinazoline derivatives have shown promising results as antihypertensive and diuretic agents. This suggests the potential of N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine in similar applications (Rahman et al., 2014).

Antitumor and Anticancer Activity

  • Inhibition of Tumor Growth

    Some quinazolinamine derivatives have been investigated for their role in inhibiting tumor growth, indicating the potential of N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine in oncology research (Gui-ping, 2012).

  • VEGFR-2 Inhibition in Tumor Angiogenesis

    Certain quinazolinamine derivatives have shown efficacy in inhibiting VEGFR-2, a key receptor in tumor angiogenesis, suggesting similar potential applications for N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine (Samén et al., 2009).

Other Applications

  • H1-Antihistaminic Agents

    Some quinazolinamines have been developed as H1-antihistaminic agents, which could be a potential area of application for N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine (Alagarsamy et al., 2009).

  • Biosensors and Chemosensors

    Quinazoline derivatives have been used in the development of biosensors and chemosensors, suggesting potential applications in analytical chemistry and diagnostics (Mukherjee et al., 2014).

properties

Product Name

N-(4-methoxyphenyl)-2-(3-nitrophenyl)-4-quinazolinamine

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(3-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C21H16N4O3/c1-28-17-11-9-15(10-12-17)22-21-18-7-2-3-8-19(18)23-20(24-21)14-5-4-6-16(13-14)25(26)27/h2-13H,1H3,(H,22,23,24)

InChI Key

XWHWBTQJSCDVMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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